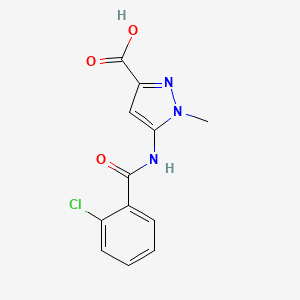
5-(2-Chlorobenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chlorobenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid (5CBMPCA) is a synthetic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in biocatalysis, and as a substrate in enzyme reactions. It has been used in the development of new drugs and in the study of biochemical and physiological processes.
科学的研究の応用
Synthesis and Characterization
A related compound, 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid, was synthesized and characterized, providing insights into the molecular structure and interactions with target proteins like EGFR (Reddy et al., 2022).
Coordination Complexes
Research on similar pyrazole-dicarboxylate acid derivatives led to the synthesis of mononuclear CuII/CoII coordination complexes. This highlights the potential of such compounds in developing new coordination chemistry applications (Radi et al., 2015).
Corrosion Inhibition
Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid. This suggests that compounds like 5-(2-Chlorobenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid could have applications in protecting metals from corrosion (Herrag et al., 2007).
Antifungal Activity
A study on similar compounds found that certain pyrazole derivatives exhibited significant antifungal activity against various fungal strains, suggesting potential agricultural or pharmaceutical applications (Liu et al., 2020).
Structural and Spectral Studies
Research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid combines experimental and theoretical approaches to understand the molecular structure, which can inform the development of related compounds for various applications (Viveka et al., 2016).
Coordination Polymers
The creation of coordination polymers using similar compounds demonstrates their potential in material science, particularly in the development of new types of polymers with unique properties (Cheng et al., 2017).
特性
IUPAC Name |
5-[(2-chlorobenzoyl)amino]-1-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-16-10(6-9(15-16)12(18)19)14-11(17)7-4-2-3-5-8(7)13/h2-6H,1H3,(H,14,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYUIFAMGAUKLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

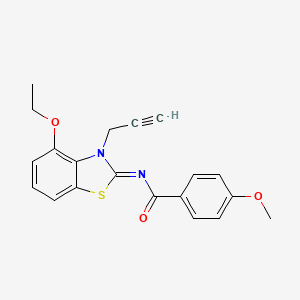
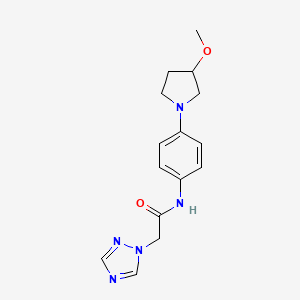
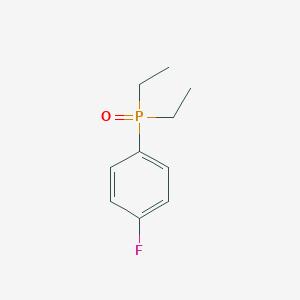
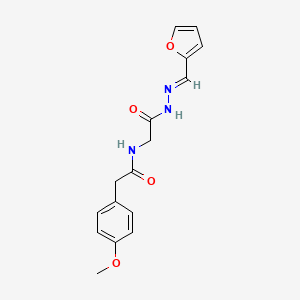
![Diethyl 3-methyl-5-[[2-[[4-methyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B2375156.png)
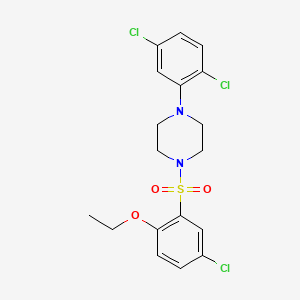
![2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride](/img/structure/B2375159.png)
![diethyl 7-(2-hydroxy-5-nitrophenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate](/img/structure/B2375160.png)
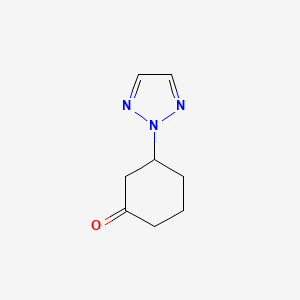
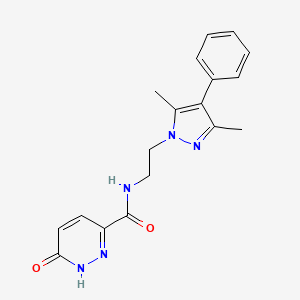
![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2375166.png)

![2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B2375169.png)
